BMS 310705

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

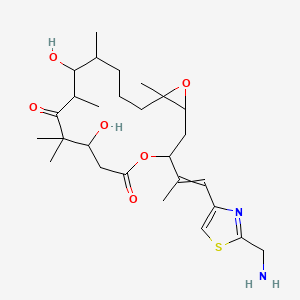

C27H42N2O6S |

|---|---|

分子量 |

522.7 g/mol |

IUPAC 名称 |

3-[1-[2-(aminomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |

InChI |

InChI=1S/C27H42N2O6S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-28)29-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,30,32H,7-9,11-13,28H2,1-6H3 |

InChI 键 |

PFJFPBDHCFMQPN-UHFFFAOYSA-N |

规范 SMILES |

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CN)C)C |

产品来源 |

United States |

Foundational & Exploratory

Synthesis of BMS-310705 from Epothilone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic analog of the natural product epothilone B, a 16-membered macrolide that stabilizes microtubules and exhibits potent antitumor activity. Developed by Bristol-Myers Squibb, BMS-310705 features an amino group at the C21 position of the thiazole side chain, which confers improved water solubility and chemical stability compared to its parent compound.[1][2][3] This technical guide provides an in-depth overview of the synthesis of BMS-310705 from epothilone B, detailing both biocatalytic and chemical synthesis routes. It includes comprehensive experimental protocols, quantitative data, and visualizations of the synthetic pathways and the compound's mechanism of action.

Synthetic Routes from Epothilone B to BMS-310705

The synthesis of BMS-310705 from epothilone B primarily involves the introduction of a functional group at the C21 methyl group of the thiazole ring, which is then converted to an amino group. Two main strategies have been explored: a biocatalytic hydroxylation followed by chemical conversion, and a purely chemical synthesis approach.

Route 1: Biocatalytic Hydroxylation to Epothilone F

This route utilizes a microbial hydroxylation to selectively oxidize the C21 methyl group of epothilone B to a hydroxymethyl group, yielding epothilone F. This intermediate is then chemically converted to BMS-310705.

Experimental Workflow: Biocatalytic Synthesis

Caption: Biocatalytic synthesis workflow for BMS-310705.

Experimental Protocol: Biocatalytic Hydroxylation of Epothilone B to Epothilone F

The hydroxylation of epothilone B at the C21 position is efficiently catalyzed by the microorganism Amycolatopsis orientalis or its recombinant cytochrome P450 enzyme expressed in hosts like Streptomyces lividans.[2][4]

-

Cultivation of Amycolatopsis orientalis : The microorganism is cultured in a suitable fermentation medium. Epothilone B, dissolved in a solvent such as ethanol, is added to the culture.[5]

-

Bioconversion : The fermentation is continued until the concentration of epothilone B is significantly reduced (e.g., to 3-5% of the initial value).[5]

-

Isolation of Epothilone F : The product, epothilone F, is adsorbed from the fermentation broth using a resin (e.g., XAD-16 or SP207). The resin is then washed, and epothilone F is eluted.[5]

-

Purification : The crude epothilone F is purified using chromatographic techniques such as normal-phase or reverse-phase chromatography.[5]

Quantitative Data: Biocatalytic Hydroxylation

| Parameter | Value | Reference |

| Substrate | Epothilone B | [2] |

| Product | Epothilone F | [2] |

| Biocatalyst | Amycolatopsis orientalis | [2] |

| Yield | 21-80% | [2] |

Route 2: Chemical Synthesis via N-Oxide Intermediate

This approach avoids the use of microorganisms and relies on a series of chemical reactions to achieve the desired transformation.

Experimental Workflow: Chemical Synthesis

Caption: Chemical synthesis workflow for BMS-310705.

Experimental Protocol: Chemical Synthesis of BMS-310705

-

Oxidation of Epothilone B : Epothilone B is treated with meta-chloroperbenzoic acid (m-CPBA) in a solvent like dichloromethane (CH₂Cl₂) at room temperature to form the corresponding N-oxide.[6]

-

Polonovsky-type Rearrangement : The N-oxide intermediate is subjected to a Polonovsky-type rearrangement using trifluoroacetic anhydride (TFAA) in the presence of a base such as 2,6-lutidine. This reaction yields epothilone F.[6]

-

Azidation of Epothilone F : The hydroxyl group of epothilone F is converted to an azide using diphenylphosphoryl azide (DPPA) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as tetrahydrofuran (THF).[6]

-

Reduction to BMS-310705 : The resulting C21-azido intermediate is reduced to the primary amine, BMS-310705, using a reducing agent like trimethylphosphine (P(CH₃)₃) under Staudinger conditions.[6]

Quantitative Data: Chemical Synthesis

| Step | Reagents | Solvent | Temperature | Yield | Reference |

| 1. Oxidation | m-CPBA | CH₂Cl₂ | Room Temp. | 48% | [6] |

| 2. Rearrangement | TFAA, 2,6-lutidine | CH₂Cl₂ | -75°C to 45°C | 78% | [6] |

| 3. Azidation | DPPA, DBU | THF | - | 94% | [6] |

| 4. Reduction | P(CH₃)₃ | THF/H₂O | Room Temp. | 91% | [6] |

Biological Activity: Mechanism of Action

BMS-310705, like other epothilones, exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[7] The primary mechanism of apoptosis induction by BMS-310705 is through the intrinsic or mitochondrial pathway.[8]

Signaling Pathway: BMS-310705 Induced Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by BMS-310705.

Experimental Protocol: Apoptosis Assay

The induction of apoptosis by BMS-310705 can be assessed using various cellular and molecular biology techniques.

-

Cell Treatment : Cancer cell lines (e.g., ovarian cancer cells) are treated with varying concentrations of BMS-310705 for specific time periods.[8]

-

Apoptosis Detection : Apoptosis can be determined by methods such as fluorescent microscopy to observe morphological changes (e.g., nuclear condensation).[8]

-

Caspase Activity Assay : The activity of key caspases, such as caspase-3 and caspase-9, can be quantified using fluorometric assays with specific tetrapeptide substrates.[8]

-

Cytochrome c Release : The release of cytochrome c from the mitochondria into the cytosol can be detected by immunoblot analysis of cytosolic fractions.[8]

Quantitative Data: Apoptotic Activity

| Parameter | Cell Line | Concentration | Observation | Reference |

| Apoptosis | Ovarian Cancer Cells | - | >25% of cells apoptotic at 24h | [8] |

| Caspase-9 Activity | Ovarian Cancer Cells | - | Increased activity observed | [8] |

| Caspase-3 Activity | Ovarian Cancer Cells | - | Increased activity observed | [8] |

| Cytochrome c Release | Ovarian Cancer Cells | - | Detected at 12h post-treatment | [8] |

Conclusion

The synthesis of BMS-310705 from epothilone B can be achieved through both biocatalytic and chemical methodologies. The biocatalytic route offers a potentially more environmentally friendly approach, while the chemical synthesis provides a well-defined and controlled process. Understanding these synthetic pathways is crucial for the optimization of production and the development of new epothilone analogs. Furthermore, the elucidation of its pro-apoptotic mechanism of action provides a solid foundation for its preclinical and clinical evaluation as a potent anticancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cloning and expression of a cytochrome P450 hydroxylase gene from Amycolatopsis orientalis: hydroxylation of epothilone B for the production of epothilone F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. USRE42191E1 - Methods for the preparation, isolation and purification of epothilone B, and X-ray crystal structures of epothilone B - Google Patents [patents.google.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of BMS-310705

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents that have garnered significant interest in oncology research. The epothilones represent a promising alternative to taxanes due to their potent cytotoxic activity against a broad range of cancer cell lines, including those that have developed resistance to paclitaxel. The key structural modification in BMS-310705, the introduction of an amino group at the C21 position of the methylthiazole side chain, confers enhanced chemical stability and aqueous solubility, addressing some of the formulation challenges associated with earlier epothilones.[1] This guide provides a detailed examination of the structure-activity relationship (SAR) of BMS-310705, its mechanism of action, and the experimental protocols used to elucidate its biological activity.

Core Structure-Activity Relationship

The cytotoxic potency of epothilones is highly dependent on their molecular structure. Modifications to the macrolide core and the thiazole side chain can significantly impact tubulin binding affinity and, consequently, antitumor activity.

The C21-Amino Thiazole Side Chain: A Key Innovation

The defining feature of BMS-310705 is the substitution of a hydroxyl group with an amino group at the C21 position of the methylthiazole side chain.[1] This modification has several critical implications for the molecule's properties:

-

Enhanced Water Solubility: The amino group increases the polarity of the molecule, leading to improved water solubility. This allows for a cremophore-free formulation, which can reduce the incidence of hypersensitivity reactions observed with other microtubule-stabilizing agents like paclitaxel.

-

Increased Chemical Stability: The C21-amino group enhances the chemical stability of the compound.

-

Potent Cytotoxicity: Despite this modification, BMS-310705 maintains and even exceeds the cytotoxic potency of its parent compound, epothilone B, in certain cancer cell lines.

Quantitative Analysis of Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of BMS-310705 in comparison to its parent compound, epothilone B.

| Compound | Cell Line | IC50 (nM) |

| BMS-310705 | KB-31 (human cervix carcinoma) | 0.8 |

| Epothilone B | KB-31 (human cervix carcinoma) | 1.2 |

This data clearly demonstrates that the introduction of the C21-amino group not only improves the physicochemical properties of the molecule but also enhances its cytotoxic potency.

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Like other members of the epothilone class, BMS-310705 exerts its anticancer effects by interfering with microtubule dynamics.

Caption: Signaling pathway of BMS-310705-induced apoptosis.

BMS-310705 binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization. This stabilization of microtubules disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2]

Studies have shown that BMS-310705-induced apoptosis proceeds through the intrinsic or mitochondrial pathway.[1] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the structure-activity relationship of BMS-310705.

In Vitro Cytotoxicity Assay (SRB Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of BMS-310705 against a cancer cell line.

Caption: Experimental workflow for the SRB cytotoxicity assay.

Materials:

-

Cancer cell line (e.g., KB-31)

-

Complete culture medium

-

BMS-310705

-

96-well microtiter plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

-

Drug Treatment: Prepare serial dilutions of BMS-310705 in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Measurement: Measure the absorbance at 515 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition for each drug concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of BMS-310705 to promote the polymerization of purified tubulin.

Materials:

-

Purified tubulin

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

BMS-310705

-

Spectrophotometer with temperature control

Procedure:

-

Reaction Setup: In a 96-well plate, add polymerization buffer, GTP (to a final concentration of 1 mM), and various concentrations of BMS-310705. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).

-

Initiation of Polymerization: Add purified tubulin to each well to a final concentration of approximately 1-2 mg/mL.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is indicative of tubulin polymerization.

-

Analysis: Plot the absorbance values against time to generate polymerization curves. Compare the curves of BMS-310705-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.

Caspase-3/9 Fluorometric Activity Assay

This protocol details the measurement of caspase-3 and -9 activity in cells treated with BMS-310705.

Caption: Workflow for the fluorometric caspase activity assay.

Materials:

-

Cancer cell line

-

BMS-310705

-

Cell lysis buffer

-

Reaction buffer

-

DTT (dithiothreitol)

-

Fluorogenic caspase-3 substrate (e.g., DEVD-AFC)

-

Fluorogenic caspase-9 substrate (e.g., LEHD-AFC)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Cell Treatment: Treat cells with BMS-310705 at a concentration known to induce apoptosis for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Lysis: Harvest the cells and lyse them using a suitable cell lysis buffer to release the cytosolic contents, including caspases.

-

Assay Reaction: In a 96-well black plate, mix the cell lysate with a reaction buffer containing DTT.

-

Substrate Addition: Add the specific fluorogenic substrate for either caspase-3 (DEVD-AFC) or caspase-9 (LEHD-AFC) to the wells.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm. The cleavage of the substrate by the active caspase releases the fluorophore (AFC), resulting in an increase in fluorescence.

-

Analysis: Normalize the fluorescence readings to the protein concentration of the cell lysates. Calculate the fold increase in caspase activity in the BMS-310705-treated samples compared to the untreated control.

Conclusion

BMS-310705 represents a significant advancement in the development of epothilone-based anticancer agents. The key structural modification, the C21-amino group, imparts favorable physicochemical properties, including enhanced water solubility and chemical stability, without compromising, and in some cases, even improving, its potent cytotoxic activity. Its mechanism of action through microtubule stabilization and induction of apoptosis via the mitochondrial pathway is well-characterized. Although the clinical development of BMS-310705 appears to have been discontinued, the structure-activity relationship data and the understanding of its biological effects provide valuable insights for the design and development of future generations of microtubule-targeting anticancer drugs. The detailed experimental protocols provided in this guide serve as a resource for researchers in the continued exploration of this important class of compounds.

References

An In-depth Technical Guide to the Tubulin Polymerization Activity of BMS-310705

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core tubulin polymerization activity of BMS-310705, a semi-synthetic analog of epothilone B. The document details its mechanism of action, quantitative activity data, experimental protocols for assessing its effects, and the downstream signaling pathways leading to apoptosis.

Introduction to BMS-310705

BMS-310705 is a novel, water-soluble derivative of epothilone B, a 16-membered macrolide natural product.[1][2] It was developed as a microtubule-stabilizing agent for cancer therapy.[3] A key structural feature of BMS-310705 is the substitution of a hydroxyl group with an amino group on the C21 position of the methythiazole side chain, which enhances its water solubility.[2] Like other epothilones, BMS-310705 has demonstrated potent anti-tumor activity, including in cancer cell lines that have developed resistance to taxanes.[2][4]

Mechanism of Action on Tubulin Polymerization

BMS-310705 exerts its cytotoxic effects by promoting the polymerization of tubulin and stabilizing microtubules.[3][5] This action disrupts the dynamic instability of microtubules, which is essential for various cellular functions, particularly mitotic spindle formation during cell division. The stabilization of microtubules leads to an arrest of the cell cycle at the G2/M phase and subsequently induces programmed cell death, or apoptosis.[5]

The binding site of epothilones, including BMS-310705, is on the β-tubulin subunit, at or near the same site as paclitaxel.[6] Although they share a binding region with taxanes, the interactions are not identical, which may contribute to the activity of epothilones in taxane-resistant cancers.[2] Epothilones are also known to be poor substrates for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[2]

Quantitative Data on Tubulin Polymerization Activity

| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |

| Epothilone B | Tubulin Polymerization | IC50 | 0.45 µg/mL | Purified tubulin | [8] |

| Epothilone B | Tubulin Polymerization | IC50 | 0.52 µg/mL | Purified tubulin | [1] |

| Epothilone B | Antiproliferative | EC50 | 4 nM | D4-9-31 resistant human A2780 cells | [9] |

| Epothilone B | Antiproliferative | EC50 | 5.2 nM | Human A2780 cells | [9] |

| Epothilone B | Microtubule Binding | Ki | 0.71 µM | αβ-tubulin heterodimer | [9] |

Experimental Protocols for Tubulin Polymerization Assays

The effect of BMS-310705 on tubulin polymerization can be assessed using in vitro assays that measure the increase in microtubule mass. Two common methods are turbidity and fluorescence-based assays.

Turbidity-Based Tubulin Polymerization Assay

This method relies on the principle that the polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

BMS-310705 stock solution (in DMSO)

-

Paclitaxel (positive control)

-

DMSO (vehicle control)

-

Pre-warmed 96-well microplate

-

Temperature-controlled microplate reader

Protocol:

-

On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

-

Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

-

In a pre-chilled 96-well plate, add the desired concentrations of BMS-310705 or control compounds (paclitaxel, DMSO).

-

Add the tubulin solution to each well.

-

To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

The rate of polymerization can be determined from the slope of the linear phase of the absorbance curve.

Fluorescence-Based Tubulin Polymerization Assay

This assay utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence signal as microtubules form.

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:

-

Tubulin

-

General Tubulin Buffer

-

GTP

-

Fluorescent reporter

-

-

BMS-310705 stock solution (in DMSO)

-

Paclitaxel (positive control)

-

DMSO (vehicle control)

-

Pre-warmed 96-well microplate

-

Fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen reporter.

Protocol:

-

Follow the kit manufacturer's instructions for the preparation of reagents.

-

In a pre-chilled 96-well plate, add the desired concentrations of BMS-310705 or control compounds.

-

Add the tubulin and fluorescent reporter solution to each well.

-

Initiate the reaction by adding GTP.

-

Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at appropriate intervals for 60 minutes.

-

The increase in fluorescence is proportional to the amount of polymerized tubulin.

Mandatory Visualizations

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for an in vitro tubulin polymerization assay.

Signaling Pathway of BMS-310705 Induced Apoptosis

BMS-310705 induces apoptosis primarily through the mitochondrial-mediated (intrinsic) pathway.[10] This is initiated by the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent activation of pro-apoptotic signals.

Caption: Mitochondrial-mediated apoptotic pathway induced by BMS-310705.

Conclusion

BMS-310705 is a potent microtubule-stabilizing agent that demonstrates significant anti-tumor activity by inducing tubulin polymerization, leading to cell cycle arrest and apoptosis. Its efficacy in taxane-resistant models and its favorable solubility profile highlight its potential as a valuable therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with BMS-310705 and other microtubule-targeting agents. Further quantitative studies on the direct tubulin polymerization activity of BMS-310705 will be beneficial for a more complete understanding of its pharmacological profile.

References

- 1. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BMS-247550: a novel epothilone analog with a mode of action similar to paclitaxel but possessing superior antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epothilone B from Aspergillus fumigatus with a strong antiproliferative and anti-tubulin polymerizing activities; apoptosis, and cell cycle analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-310705-Induced Mitochondrial Cytochrome c Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that have demonstrated potent anti-tumor activity. This technical guide provides a comprehensive overview of the mechanism by which BMS-310705 induces apoptosis, with a specific focus on the pivotal role of mitochondrial cytochrome c release. This document synthesizes available data on its effects on cancer cells, details relevant experimental protocols, and presents visual representations of the involved signaling pathways to support further research and drug development efforts in oncology.

Introduction

Epothilones represent a promising class of anti-cancer agents that, like taxanes, target microtubules. However, they have shown efficacy in taxane-resistant tumor models, suggesting a distinct interaction with tubulin and a lower susceptibility to certain resistance mechanisms. BMS-310705, a water-soluble derivative of epothilone B, was developed to improve upon the pharmaceutical properties of the parent compound. Clinical studies have explored its therapeutic potential in various malignancies, including ovarian, renal, bladder, and lung carcinomas.

The primary mechanism of action of BMS-310705 involves the stabilization of microtubules, leading to the disruption of microtubule dynamics. This interference with a fundamental cellular process triggers a cascade of events culminating in cell cycle arrest at the G2/M phase and, ultimately, apoptosis. A critical event in this apoptotic cascade is the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol.

Mechanism of Action: From Microtubule Stabilization to Apoptosis

The cytotoxic effects of BMS-310705 are initiated by its binding to and stabilization of the microtubule network. This disruption of the natural equilibrium between tubulin dimers and microtubule polymers has profound consequences for cellular function, particularly during mitosis.

Microtubule Stabilization and G2/M Arrest

By promoting tubulin polymerization and inhibiting depolymerization, BMS-310705 effectively freezes the dynamic instability of microtubules. This leads to the formation of dysfunctional mitotic spindles, activating the spindle assembly checkpoint and causing a prolonged arrest of the cell cycle in the G2/M phase.

Induction of the Intrinsic Apoptotic Pathway

Prolonged G2/M arrest is a potent trigger for apoptosis. BMS-310705-induced apoptosis proceeds primarily through the mitochondrial, or intrinsic, pathway. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. While direct interaction studies for BMS-310705 with Bcl-2 family proteins are not extensively documented, the mechanism for microtubule-stabilizing agents generally involves the phosphorylation of anti-apoptotic Bcl-2 proteins. This phosphorylation inactivates their protective function, allowing pro-apoptotic members to induce mitochondrial outer membrane permeabilization (MOMP).

Mitochondrial Cytochrome c Release

The culmination of the upstream signaling events is the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c from the intermembrane space into the cytosol. In a key study involving a platinum/paclitaxel-refractory ovarian cancer cell model, the release of cytochrome c was detected 12 hours after treatment with BMS-310705.[1]

Caspase Activation Cascade

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3. Studies have shown a significant increase in both caspase-9 and caspase-3 activity following treatment with BMS-310705, while caspase-8, an initiator caspase of the extrinsic apoptotic pathway, remains inactive.[1] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data on BMS-310705-Induced Apoptosis

The following tables summarize the available quantitative data regarding the pro-apoptotic effects of BMS-310705.

Table 1: Apoptotic and Cytotoxic Effects of BMS-310705 on Ovarian Cancer Cells

| Cell Line | Drug Concentration (µM) | Treatment Duration (hours) | Endpoint | Observation | Reference |

| Platinum/Paclitaxel-Refractory Ovarian Cancer Cells | 0.05 | 24 | Apoptosis | >25% of cells confirmed apoptotic | [1] |

| Platinum/Paclitaxel-Refractory Ovarian Cancer Cells | 0.05 | Not Specified | Cell Survival | Significantly lower survival compared to paclitaxel (P < 0.02) | [1] |

| OC-2 Cells | 0.1-0.5 | Not Specified | Cell Survival | 85-90% reduction in cell survival | [2] |

Table 2: Key Events in BMS-310705-Induced Apoptosis

| Cell Line | Drug Concentration (µM) | Treatment Duration (hours) | Event | Observation | Reference |

| Platinum/Paclitaxel-Refractory Ovarian Cancer Cells | Not Specified | 12 | Cytochrome c Release | Detected in the cytosol | [1] |

| Platinum/Paclitaxel-Refractory Ovarian Cancer Cells | Not Specified | Not Specified | Caspase-9 Activation | Increased activity observed | [1] |

| Platinum/Paclitaxel-Refractory Ovarian Cancer Cells | Not Specified | Not Specified | Caspase-3 Activation | Increased activity observed | [1] |

| Platinum/Paclitaxel-Refractory Ovarian Cancer Cells | Not Specified | Not Specified | Caspase-8 Activation | No activity observed | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize BMS-310705-induced apoptosis.

Cell Culture and Drug Treatment

-

Cell Lines: Early passage ovarian cancer cells, established from the ascites of a patient with clinical resistance to platinum and paclitaxel therapy, can be used.

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: BMS-310705 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the culture medium.

-

Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of BMS-310705 or a vehicle control. Treatment duration is varied according to the experimental endpoint.

Detection of Mitochondrial Cytochrome c Release by Immunoblotting

-

Cell Fractionation:

-

Following drug treatment, harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

-

Protein Quantification: Determine the protein concentration of the cytosolic fractions using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from the cytosolic fractions onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for cytochrome c.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caspase Activity Assay (Fluorometric)

-

Cell Lysis: After treatment with BMS-310705, lyse the cells in a buffer that preserves caspase activity.

-

Fluorometric Assay:

-

Incubate the cell lysates with a fluorogenic caspase-specific substrate (e.g., Ac-LEHD-AFC for caspase-9, Ac-DEVD-AFC for caspase-3).

-

The activated caspase cleaves the substrate, releasing a fluorescent molecule (AFC).

-

Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.

-

Quantify the caspase activity by comparing the fluorescence of treated samples to that of untreated controls.

-

Apoptosis Detection by Fluorescent Microscopy

-

Staining:

-

Culture cells on coverslips and treat with BMS-310705.

-

Wash the cells with PBS and stain with a fluorescent DNA-binding dye that can differentiate between apoptotic and non-apoptotic cells based on nuclear morphology (e.g., Hoechst 33342 or DAPI).

-

-

Microscopy:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Identify and quantify apoptotic cells, which exhibit characteristic features such as chromatin condensation and nuclear fragmentation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of BMS-310705-induced apoptosis.

Caption: Experimental workflow for cytochrome c release detection.

Conclusion

BMS-310705 is a potent inducer of apoptosis in cancer cells, acting through the stabilization of microtubules and the subsequent activation of the intrinsic apoptotic pathway. The release of mitochondrial cytochrome c is a key commitment step in this process, leading to the activation of the caspase cascade and programmed cell death. While the available data provides a solid framework for understanding its mechanism of action, further research is warranted to elucidate the precise molecular interactions between BMS-310705-induced cellular stress and the Bcl-2 family of proteins. A more detailed quantitative analysis of the dose- and time-dependent effects of BMS-310705 on cytochrome c release and caspase activation would also be beneficial for the optimization of its therapeutic application. This technical guide serves as a valuable resource for researchers and drug development professionals working to advance our understanding and utilization of microtubule-targeting agents in the fight against cancer.

References

BMS-310705: A Technical Guide on Chemical Stability and Water Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical stability and water solubility of BMS-310705, a semi-synthetic analog of epothilone B. While specific quantitative data for BMS-310705 is not publicly available, this document outlines the key structural features influencing its physicochemical properties and provides detailed, industry-standard experimental protocols for assessing these characteristics.

Introduction to BMS-310705

BMS-310705 is a microtubule-stabilizing agent that was developed for cancer therapy.[1] A key structural modification in BMS-310705 is the inclusion of an amino group at the C21 position of the methylthiazole ring.[2] This modification is reported to confer increased chemical stability and water solubility compared to its parent compound, epothilone B.[2] The enhanced water solubility of BMS-310705 allows for a formulation without Cremophor, a solubilizing agent that can be associated with hypersensitivity reactions.[3][4]

Chemical Stability

The chemical stability of an active pharmaceutical ingredient (API) is a critical factor in its development, influencing its shelf-life, formulation, and safety profile. While BMS-310705 is described as chemically stable, a comprehensive assessment would involve forced degradation studies under various stress conditions.[2]

Data Presentation: Chemical Stability

The results of forced degradation studies are typically presented in a tabular format to clearly summarize the extent of degradation under different conditions.

| Stress Condition | Parameters | Degradation (%) | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Data not available | Data not available |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Data not available | Data not available |

| Oxidation | 3% H₂O₂, RT, 24h | Data not available | Data not available |

| Thermal | 80°C, 72h | Data not available | Data not available |

| Photostability | ICH Q1B Option 2 | Data not available | Data not available |

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the intrinsic stability of a compound like BMS-310705.

Objective: To identify potential degradation pathways and degradation products of BMS-310705 under various stress conditions.

Materials:

-

BMS-310705 reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of BMS-310705 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

At specified time points, withdraw samples and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Store a solid sample of BMS-310705 in a temperature-controlled oven at 80°C for 72 hours.

-

Also, store a solution of BMS-310705 (in a suitable solvent) under the same conditions.

-

At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent if necessary, and dilute for HPLC analysis.

-

-

Photostability Testing:

-

Expose a solid sample and a solution of BMS-310705 to light conditions as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same temperature conditions.

-

After the exposure period, analyze the samples by HPLC.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method.

-

Determine the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control.

-

Characterize major degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy if necessary.

-

Water Solubility

The improved water solubility of BMS-310705 is a significant advantage for its formulation.[3][4] A thorough understanding of its solubility profile at different pH values is crucial for developing oral and intravenous dosage forms.

Data Presentation: Water Solubility

Solubility data is typically presented in a table that shows the solubility at different pH values, which is relevant for predicting its behavior in the gastrointestinal tract.

| pH | Solubility (µg/mL) | Method |

| 1.2 | Data not available | Thermodynamic |

| 4.5 | Data not available | Thermodynamic |

| 6.8 | Data not available | Thermodynamic |

| 7.4 | Data not available | Thermodynamic |

Experimental Protocol: Thermodynamic Solubility Assay

This protocol describes the shake-flask method, a common approach for determining the thermodynamic (equilibrium) solubility of a compound.

Objective: To determine the equilibrium solubility of BMS-310705 in aqueous buffers of different pH values.

Materials:

-

BMS-310705 solid powder

-

pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Shake-flask or orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

HPLC system with a UV or MS detector

Methodology:

-

Sample Preparation: Add an excess amount of solid BMS-310705 to vials containing buffers of different pH values. The excess solid is to ensure that a saturated solution is formed.

-

Equilibration: Place the vials in a shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium.

-

Sample Collection and Preparation:

-

After the equilibration period, visually inspect the samples to ensure that undissolved solid is still present.

-

Separate the undissolved solid from the solution by centrifugation or filtration. This step should be performed quickly and at the same temperature as the equilibration to avoid changes in solubility.

-

-

Analysis:

-

Quantify the concentration of BMS-310705 in the clear supernatant or filtrate using a validated HPLC method.

-

Prepare a calibration curve using known concentrations of BMS-310705 to determine the solubility in the samples.

-

-

Reporting: Report the solubility in µg/mL or mg/mL for each pH value.

Signaling Pathway

Epothilones, including BMS-310705, exert their anticancer effects by stabilizing microtubules. This leads to the arrest of the cell cycle at the G2/M phase and the induction of apoptosis (programmed cell death). The apoptotic pathway initiated by BMS-310705 has been shown to involve the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3.[1]

Conclusion

BMS-310705 represents a promising development in the epothilone class of anticancer agents, with structural modifications that enhance its chemical stability and water solubility. While specific quantitative data remains limited in the public domain, the experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to thoroughly characterize these critical physicochemical properties. A comprehensive understanding of the stability and solubility of BMS-310705 is essential for its continued development and the formulation of safe and effective drug products.

References

- 1. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]

- 3. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of BMS-310705: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] Developed by Bristol-Myers Squibb, it was investigated for its potential as an anticancer therapeutic.[3] Its structural modifications, particularly an amino group at the C21 position of the methylthiazole ring, were designed to enhance water solubility and chemical stability, allowing for a cremophore-free formulation.[1][4] Preclinical studies have demonstrated its potent antitumor activity in a variety of cancer models, including those resistant to taxanes.[5][6] This document provides a comprehensive overview of the preclinical pharmacology of BMS-310705, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action

Similar to its parent compound, epothilone B, and the taxane class of drugs, BMS-310705 exerts its cytotoxic effects by targeting microtubules.[6][7] It binds to the β-tubulin subunit, at or near the same site as paclitaxel, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization.[2][5] This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation and function.

The disruption of microtubule dynamics leads to an arrest of the cell cycle at the G2/M phase, ultimately inducing programmed cell death, or apoptosis.[7] Studies have shown that BMS-310705-induced apoptosis proceeds via the mitochondrial-mediated pathway. This intrinsic pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, primarily caspase-9 and the executioner caspase-3, leading to cell death.[1][8] Notably, this mechanism does not involve the activation of caspase-8, which is characteristic of the extrinsic apoptotic pathway.[8]

References

- 1. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]

- 2. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Anti-Tumor Activity of BMS-310705

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic, water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1][2][3] Developed by Bristol-Myers Squibb, BMS-310705 was engineered for improved chemical stability and water solubility, allowing for a Cremophor-free formulation.[1][2] Like other epothilones and taxanes, its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[4][5] Preclinical studies demonstrated potent anti-tumor activity in various cancer models, including those resistant to taxanes.[2][4][6] Although its clinical development was discontinued, the data generated for BMS-310705 provides valuable insights into the therapeutic potential of epothilone analogs.[1]

Mechanism of Action

BMS-310705 exerts its cytotoxic effects by binding to β-tubulin and stabilizing microtubules.[5] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4] The apoptotic cascade initiated by BMS-310705 primarily involves the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3.[1][7]

Quantitative Data from In Vivo Studies

While specific datasets from primary preclinical studies are not publicly available, reports indicate that BMS-310705 demonstrated superior anti-tumor activity compared to paclitaxel, natural epothilone B, and natural epothilone D in human tumor xenograft models.[1] It has shown efficacy in both taxane-sensitive and taxane-resistant tumor models.[4][6]

Table 1: Summary of Preclinical In Vitro Activity

| Cell Line | Cancer Type | Metric | Value | Comparator |

| KB-31 | Cervical Cancer | IC50 | 0.8 nM | Epothilone B (1.2 nM)[2] |

| OC-2 | Ovarian Cancer | Cell Survival | 10-15% | Paclitaxel (less effective)[1][7] |

| NSCLC-3 | Non-Small Cell Lung Cancer | Apoptosis | Potentiated by Gemcitabine or Erlotinib | N/A[1] |

| NSCLC-7 | Non-Small Cell Lung Cancer | Apoptosis | Potentiated by Gemcitabine or Erlotinib | N/A[1] |

Table 2: Summary of Phase I Clinical Trial Responses

| Cancer Type | Response | Dosing Schedule |

| Ovarian Cancer | Partial Response | Once weekly every 3 weeks[1] |

| Bladder Cancer | Partial Response | Once weekly every 3 weeks[1] |

| NSCLC | Complete Response | 40 mg/m² once weekly every 3 weeks[1] |

| Breast Cancer | Partial Response (3 patients) | Days 1, 8, 15 every 4 weeks or once weekly every 3 weeks[1] |

| Gastric Cancer | Partial Response | Days 1, 8, 15 every 4 weeks or once weekly every 3 weeks[1] |

Experimental Protocols

Detailed experimental protocols for the in vivo studies of BMS-310705 are not extensively published. However, based on related studies with epothilones and standard preclinical oncology practices, a general methodology can be outlined.

Human Tumor Xenograft Model Protocol (General)

-

Cell Culture: Human tumor cell lines (e.g., taxane-sensitive and -resistant breast, ovarian, or lung cancer lines) are cultured in vitro under standard conditions.

-

Animal Model: Immunocompromised mice (e.g., female nude mice) are used to prevent rejection of human tumor xenografts.[8]

-

Tumor Implantation: A suspension of tumor cells is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Staging: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.

-

Drug Formulation and Administration: BMS-310705 is formulated in a suitable vehicle. Due to its water solubility, a Cremophor-free formulation can be used.[3] The drug is administered via intravenous or oral routes at specified doses and schedules.[8]

-

Tumor Measurement: Tumor dimensions are measured periodically (e.g., twice weekly) with calipers, and tumor volume is calculated.

-

Data Analysis: Tumor growth inhibition is determined by comparing the tumor volumes in the treated groups to the control group. Body weight is also monitored as an indicator of toxicity.

Pharmacokinetics and Oral Bioavailability

A key feature of BMS-310705 is its improved water solubility, which facilitates a formulation without Cremophor, potentially avoiding hypersensitivity reactions.[3] Preclinical pharmacokinetic studies in mice, rats, and dogs showed that BMS-310705 is rapidly cleared and distributes extensively.[8] Importantly, it demonstrated adequate oral bioavailability in these models, suggesting its potential as an orally administered anti-cancer agent.[2][8]

Table 3: Preclinical Pharmacokinetic Parameters

| Species | Systemic Clearance (ml/min/kg) | Volume of Distribution (Vss) (l/kg) | Oral Bioavailability (%) |

| Mice | 152 | 38 | 21 |

| Rats | 39 | 54 | 34 |

| Dogs | 25.7 | 4.7 | 40 |

| Data from Kamath et al., 2005[8] |

Conclusion

BMS-310705 is a potent, water-soluble epothilone B analog with significant in vivo anti-tumor activity demonstrated in preclinical models, including those with taxane resistance. Its mechanism of action, centered on microtubule stabilization and induction of apoptosis via the mitochondrial pathway, is well-characterized for its class. While its clinical development has been halted, the preclinical and early clinical data for BMS-310705 underscore the therapeutic potential of epothilones in oncology. The favorable pharmacokinetic profile, including oral bioavailability, highlights avenues for the design of next-generation microtubule-targeting agents.

References

- 1. medscape.com [medscape.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical investigations with epothilones in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

BMS-310705: In Vitro Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that have shown promise as potent anticancer compounds.[1][2] Like other epothilones, BMS-310705 exerts its cytotoxic effects by promoting the polymerization of tubulin and stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3] This document provides detailed application notes and protocols for key in vitro assays to characterize the activity of BMS-310705, intended for researchers in oncology and drug development.

Mechanism of Action

BMS-310705 functions as a microtubule-stabilizing agent, binding to β-tubulin and promoting its polymerization into stable microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division. The sustained mitotic arrest triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria and the activation of a caspase cascade.[3][4]

Data Presentation

| Parameter | Cell Line | Reported Activity | Reference |

| Cytotoxicity | OC-2 (Ovarian Cancer) | Reduced cell survival by 85-90% at 0.1-0.5 µM. | [5] |

| Cytotoxicity | NSCLC-3 (Non-Small Cell Lung Cancer) | Described as having cytotoxic effects. | [5] |

| Cytotoxicity | NSCLC-7 (Non-Small Cell Lung Cancer) | Described as having cytotoxic effects. | [5] |

| Apoptosis Induction | OC-2 (Ovarian Cancer) | Confirmed in >25% of cells at 24h with 0.05 µM. | [4] |

| Tubulin Binding | - | Binds to the taxane site on microtubules. | [3] |

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the biological activity of BMS-310705.

Cytotoxicity Assay (SRB Assay)

This protocol describes the use of the Sulforhodamine B (SRB) assay to determine the cytotoxic effects of BMS-310705 on adherent cancer cell lines. The SRB assay is a colorimetric method that measures cell density based on the cellular protein content.[6][7]

Materials:

-

Cancer cell lines of interest (e.g., OC-2, NSCLC-3, NSCLC-7)

-

Complete cell culture medium

-

BMS-310705

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of BMS-310705 in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with deionized water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Tubulin Polymerization Assay

This assay measures the effect of BMS-310705 on the in vitro polymerization of purified tubulin. The increase in turbidity, measured by absorbance at 340 nm, is proportional to the amount of microtubule polymer formed.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

BMS-310705

-

Temperature-controlled microplate reader

Protocol:

-

Reagent Preparation: Prepare a stock solution of BMS-310705 in an appropriate solvent (e.g., DMSO). On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Prepare a 10 mM working solution of GTP in General Tubulin Buffer.

-

Reaction Setup (on ice): In a pre-chilled 96-well plate, add the desired concentrations of BMS-310705 or a vehicle control. Add the tubulin solution to each well.

-

Initiation of Polymerization: To start the reaction, add the GTP working solution to each well for a final concentration of 1 mM.

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves. Compare the curves of BMS-310705-treated samples to the control to determine its effect on tubulin polymerization.

Apoptosis Detection

This protocol is for the detection of cytochrome c release from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.

Materials:

-

Treated and untreated cells

-

Cytosol/Mitochondria Fractionation Kit

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against cytochrome c

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Fractionation: Treat cells with BMS-310705 for the desired time. Harvest the cells and separate the cytosolic and mitochondrial fractions using a commercially available kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cytochrome c. After washing, incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increased level of cytochrome c in the cytosolic fraction of treated cells compared to untreated cells indicates apoptosis induction.

This fluorometric assay measures the activity of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively.

Materials:

-

Treated and untreated cells

-

Cell lysis buffer

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AMC)

-

Assay buffer

-

Fluorometer with appropriate excitation/emission filters

Protocol:

-

Cell Lysis: Treat cells with BMS-310705 for the desired time. Lyse the cells to release cellular contents, including caspases.

-

Assay Reaction: In a 96-well black plate, mix the cell lysate with the assay buffer containing the specific fluorogenic caspase substrate.

-

Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

-

Data Analysis: The increase in fluorescence intensity is proportional to the caspase activity. Compare the fluorescence of treated samples to untreated controls to determine the fold-increase in caspase activity.

Conclusion

The protocols outlined in this document provide a framework for the in vitro evaluation of BMS-310705. These assays are crucial for understanding its mechanism of action, determining its cytotoxic potency, and elucidating the molecular pathways involved in its anticancer effects. Consistent and reproducible data from these experiments are essential for the preclinical development of this promising epothilone B analog.

References

- 1. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic BOLD-100 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bristol Myers Squibb - Bristol Myers Squibb Highlights Progress of Cell Therapy Portfolio at ASH 2024 with Long-Term Survival Data and Results from Expanding Pipeline [news.bms.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for BMS-310705 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of BMS-310705, a semi-synthetic analog of epothilone B, for preclinical research in mice. The following protocols are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

Mechanism of Action

BMS-310705 is a microtubule-stabilizing agent, functioning similarly to paclitaxel. By binding to and stabilizing microtubules, it disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.[1] This induction of programmed cell death occurs through the mitochondrial-mediated pathway, which involves the release of cytochrome c and the activation of caspases-9 and -3.[2] A key advantage of BMS-310705 is its demonstrated activity in tumor models that have developed resistance to paclitaxel.[3]

Signaling Pathway

The signaling pathway for BMS-310705-induced apoptosis is depicted below.

Dosing and Administration in Mice

The administration of BMS-310705 in mice has been primarily investigated through intravenous and oral routes. As a water-soluble compound, it offers the advantage of simpler formulation without the need for Cremophor, which can cause hypersensitivity reactions.[4]

Pharmacokinetic Studies

For pharmacokinetic analysis, the following single-dose administration has been reported in female nude mice:[1]

| Route of Administration | Dose (mg/kg) | Vehicle |

| Intravenous (IV) | 5 | pH buffered formulation |

| Oral (PO) | 15 | pH buffered formulation |

Efficacy Studies in Xenograft Models

While specific dosing regimens for efficacy studies in various mouse xenograft models are not extensively detailed in publicly available literature, it has been established that BMS-310705 demonstrates superior anti-tumor activity compared to paclitaxel and natural epothilone B in such models.[5] Researchers should perform dose-response studies to determine the optimal therapeutic window for their specific tumor model.

Experimental Protocols

The following are generalized protocols for conducting pharmacokinetic and efficacy studies with BMS-310705 in mice. These should be adapted based on the specific experimental design, tumor model, and institutional guidelines.

General Preparation of Dosing Solutions

BMS-310705 is water-soluble. For in vivo studies, sterile, pH-buffered solutions are recommended. A common vehicle is phosphate-buffered saline (PBS) or a similar biocompatible buffer. The concentration of the dosing solution should be calculated based on the desired dose in mg/kg and the average weight of the mice, ensuring the injection volume is within acceptable limits (typically not exceeding 10 mL/kg for intravenous and oral administration).

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of BMS-310705 in mice.

Animal Model: Female nude mice are a commonly used strain for such studies.[1]

Procedure:

-

Acclimate animals to the facility for at least one week prior to the experiment.

-

Divide mice into two groups for intravenous and oral administration.

-

For the IV group, administer a single bolus dose of 5 mg/kg BMS-310705 via the lateral tail vein.

-

For the PO group, administer a single dose of 15 mg/kg BMS-310705 via oral gavage.

-

Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Process blood samples to separate plasma and store at -80°C until analysis.

-

Analyze plasma concentrations of BMS-310705 using a validated analytical method (e.g., LC-MS/MS).

-

Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Efficacy Study in Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor activity of BMS-310705 in a mouse xenograft model.

Animal Model: Immunodeficient mice (e.g., nude, SCID) are required for the engraftment of human tumor cells.

Procedure:

-

Cell Culture: Culture the desired human cancer cell line (e.g., breast, lung, ovarian, colon cancer) under appropriate conditions.

-

Tumor Implantation:

-

Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel to enhance tumor growth.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Treatment Initiation:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer BMS-310705 at various doses and schedules (to be determined by pilot studies) via the desired route (e.g., IV or PO).

-

The control group should receive the vehicle alone.

-

-

Endpoint Measurement:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression, survival, and analysis of biomarkers from tumor tissue.

-

-

Data Analysis:

-

Compare the tumor growth in the treatment groups to the control group to determine the efficacy of BMS-310705.

-

Experimental Workflow for Xenograft Efficacy Study

References

- 1. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical investigations with epothilones in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

BMS-310705 Formulation for Preclinical Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] Its enhanced water solubility allows for a Cremophor-free formulation, a significant advantage over other taxane-based therapies that often require solvents associated with hypersensitivity reactions.[3] Preclinical studies have demonstrated its potent anti-tumor activity in various models, including those resistant to paclitaxel.[4] This document provides detailed application notes and protocols for the preclinical formulation of BMS-310705 to guide researchers in their in vitro and in vivo studies.

Mechanism of Action

BMS-310705 exerts its cytotoxic effects by binding to and stabilizing microtubules, which disrupts the normal process of cell division.[2] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, or programmed cell death.[4] The apoptotic cascade initiated by BMS-310705 primarily involves the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3.[4]

References

Application Notes and Protocols for Immunoblot Analysis of Cytochrome c Release Induced by BMS-310705

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that have shown potent anti-cancer activity. These agents disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. A key event in the apoptotic cascade initiated by BMS-310705 is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the biochemical and morphological hallmarks of apoptosis.

This document provides detailed application notes and protocols for the analysis of cytochrome c release in response to BMS-310705 treatment using immunoblotting.

Data Presentation

The following tables summarize representative quantitative data on the dose-dependent and time-course effects of BMS-310705 on cytochrome c release in cancer cell lines. This data is based on densitometric analysis of cytochrome c immunoblots of cytosolic fractions.

Table 1: Dose-Dependent Release of Cytochrome c after 12-hour BMS-310705 Treatment

| BMS-310705 Concentration (nM) | Fold Increase in Cytosolic Cytochrome c (Normalized to Control) |

| 0 (Control) | 1.0 |

| 10 | 1.8 |

| 50 | 3.5 |

| 100 | 5.2 |

| 200 | 5.8 |

Table 2: Time-Course of Cytochrome c Release with 100 nM BMS-310705

| Treatment Time (hours) | Fold Increase in Cytosolic Cytochrome c (Normalized to 0h) |

| 0 | 1.0 |

| 4 | 1.2 |

| 8 | 2.5 |

| 12 | 5.1 |

| 24 | 4.8 |

Signaling Pathway

The diagram below illustrates the signaling pathway initiated by BMS-310705, leading to the release of cytochrome c and apoptosis.

Caption: BMS-310705 induced apoptotic signaling pathway.

Experimental Protocols

Experimental Workflow

The overall experimental workflow for analyzing cytochrome c release is depicted below.

Caption: Workflow for immunoblot analysis of cytochrome c.

Detailed Methodologies

1. Cell Culture and Treatment with BMS-310705

-

Cell Lines: Human ovarian cancer (e.g., OC-2) or non-small cell lung cancer (e.g., NSCLC-3, NSCLC-7) cell lines are suitable models.

-

Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

BMS-310705 Preparation: Prepare a stock solution of BMS-310705 in sterile DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 10, 50, 100, 200 nM for dose-response experiments).

-

Treatment:

-

Dose-Response: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of BMS-310705 for a fixed time (e.g., 12 hours).

-

Time-Course: Treat cells with a fixed concentration of BMS-310705 (e.g., 100 nM) and harvest them at different time points (e.g., 0, 4, 8, 12, 24 hours).

-

Control: Include a vehicle control (DMSO) for all experiments.

-

2. Cytosolic and Mitochondrial Fractionation

This protocol is designed to separate cytosolic and mitochondrial fractions to specifically analyze the translocation of cytochrome c.

-

Reagents:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Fractionation Buffer: 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, and protease inhibitor cocktail.

-

-

Procedure:

-

Harvest cells by trypsinization or scraping and collect them by centrifugation at 600 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 5 volumes of ice-cold Fractionation Buffer.

-

Incubate on ice for 15-20 minutes to allow the cells to swell.